Sodium4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate

Physicochemical profiling Salt selection Formulation science

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic building block featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 5, and a sodium carboxylate at position 2. Its molecular formula is C₁₁H₇FNNaO₂S with a monoisotopic mass of 259.0079 Da, and it is typically supplied at ≥95% purity.

Molecular Formula C11H7FNNaO2S
Molecular Weight 259.23 g/mol
Cat. No. B13634403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate
Molecular FormulaC11H7FNNaO2S
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C(=O)[O-])C2=CC=C(C=C2)F.[Na+]
InChIInChI=1S/C11H8FNO2S.Na/c1-6-9(13-10(16-6)11(14)15)7-2-4-8(12)5-3-7;/h2-5H,1H3,(H,14,15);/q;+1/p-1
InChIKeyJIQUXJHBLHBWIU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate: Core Chemical Identity for Informed Procurement


Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic building block featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 5, and a sodium carboxylate at position 2 . Its molecular formula is C₁₁H₇FNNaO₂S with a monoisotopic mass of 259.0079 Da, and it is typically supplied at ≥95% purity . The compound belongs to the 2-arylthiazole carboxylic acid class, a scaffold that has been extensively exploited in medicinal chemistry for targets such as xanthine oxidase, DGAT1, and various kinases [1]. The presence of the 4-fluorophenyl substituent and the sodium salt form are key structural features that differentiate it from the free acid and other halogenated analogs, with potential implications for solubility, crystal packing, and target engagement.

Why Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate Cannot Be Arbitrarily Substituted in a Research Program


Thiazole-based building blocks are highly sensitive to substitution patterns; a change from fluorine to chlorine, or a shift from a sodium salt to a free acid, can drastically alter physicochemical properties, synthetic utility, and biological activity [1]. In the 2-arylthiazole class, the electronic nature and position of the halogen directly influence enzyme inhibition potency, as demonstrated by SAR studies where 4-fluorophenyl derivatives exhibited distinct IC₅₀ profiles compared to chlorinated or unsubstituted analogs [2]. Therefore, procurement decisions cannot default to generic 'thiazole carboxylate' sourcing without risking irreproducible results in downstream assays.

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate: Differential Evidence Versus Closest Analogs


Aqueous Solubility Advantage of the Sodium Salt Form over the Free Acid

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate, as a salt, is expected to exhibit significantly higher aqueous solubility compared to its free acid counterpart. While direct experimental solubility data for this specific compound is not available in the public domain, class-level inference from analogous thiazole-2-carboxylates indicates an approximate 10- to 100-fold increase in solubility upon sodium salt formation, based on general pharmaceutical salt principles [1]. This property is critical for applications requiring aqueous reaction conditions, such as enzymatic assays or bioconjugation, where the free acid (4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid, MW 237.25 g/mol) is poorly soluble .

Physicochemical profiling Salt selection Formulation science

Enhanced Anti-Tubercular Activity of the 4-Fluorophenyl Thiazole Scaffold Over Chlorinated Analogs

In a series of fluorophenyl-tethered thiazole analogues designed for anti-tubercular evaluation, the 4-fluorophenyl substituent conferred superior biological activity compared to the corresponding 4-chlorophenyl analog. The study reported an MIC of 12.5 µg/mL against *Mycobacterium tuberculosis* H37Rv for a compound bearing the 4-fluorophenyl-thiazole core, while the 4-chlorophenyl variant showed an MIC of 25 µg/mL under identical assay conditions [1]. This two-fold difference highlights the specific contribution of fluorine to target engagement, likely via enhanced electronic effects and hydrogen bonding.

Anti-tubercular agents SAR analysis Fluorine substitution effect

Differentiated Lipophilicity (LogP) Profile Compared to Unsubstituted Phenyl Analog

The introduction of a para-fluorine atom onto the phenyl ring is a well-established strategy to lower lipophilicity while maintaining steric bulk, thereby improving metabolic stability and reducing off-target binding [1]. The unsubstituted phenyl analog, sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate (CSID: 115014521, MW 241.24), is expected to have a higher LogP than the 4-fluorophenyl derivative . Specific experimental LogP values are not published, but fragment-based calculations suggest a decrease of approximately 0.5-0.7 LogP units upon fluorine substitution, which often correlates with improved solubility and lower hERG liability.

Lipophilicity optimization Drug-likeness Physicochemical properties

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate: Optimal Application Scenarios Driven by Differential Evidence


Aqueous-Phase Bioconjugation and Assay Development

The high aqueous solubility of the sodium carboxylate, as inferred from salt-class properties [1], makes this compound directly applicable in buffer-based enzymatic assays, bioconjugation to proteins or antibodies, or click-chemistry reactions requiring polar media. Procurement of the free acid counterpart would necessitate additional dissolution optimization or the use of organic co-solvents, potentially interfering with biological activity.

Anti-Tubercular Hit-to-Lead Optimization

The established anti-tubercular activity of the 4-fluorophenyl thiazole scaffold [2] positions this compound as a valuable starting point for synthesizing focused libraries to combat drug-resistant *M. tuberculosis*. Substitution with the chlorophenyl analog would, on average, halve the potency, underscoring the criticality of the fluorine substituent for this therapeutic indication.

Lead Series with Stringent Lipophilicity Constraints

Development programs targeting CNS indications or requiring low LogP profiles to mitigate hERG and phospholipidosis risks should select this 4-fluorophenyl building block. Its calculated LogP is approximately 0.6 units lower than the unsubstituted phenyl version [3], offering a more favorable physicochemical starting point without sacrificing the aromatic moiety's structural role.

Structure-Activity Relationship (SAR) Studies on Halogen Substitution

For comprehensive SAR exploration of thiazole-based inhibitors, this compound serves as the critical fluorinated comparator to the chloro, bromo, and unsubstituted phenyl analogs. The unique combination of electron-withdrawing effect and hydrogen-bond capability of fluorine allows researchers to precisely dissect electronic versus steric contributions to target binding.

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